(9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate
Description
Properties
Molecular Formula |
C19H20O4 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 4-hydroxybutyl carbonate |
InChI |
InChI=1S/C19H20O4/c20-11-5-6-12-22-19(21)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18,20H,5-6,11-13H2 |
InChI Key |
BTOYAZSQPOCWCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate typically involves the reaction of (9H-fluoren-9-yl)methanol with 4-hydroxybutyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of (9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonate group can produce an alcohol.
Scientific Research Applications
(9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate involves its ability to form stable covalent bonds with target molecules. The fluorenyl group provides steric hindrance, which can protect sensitive functional groups from unwanted reactions. The carbonate moiety can undergo hydrolysis to release the active hydroxyl group, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
Reactivity and Stability
- Carbonates vs. Carbamates : Carbonates (e.g., target compound) are more labile under basic conditions compared to carbamates due to the electrophilic carbonyl oxygen, enabling cleavage with mild bases like Na₂CO₃ . Carbamates (e.g., CAS 106864-36-2) exhibit greater stability, requiring stronger bases (e.g., piperidine) for deprotection .
- Substituent Effects : The 4-hydroxybutyl group in the target compound increases hydrophilicity and flexibility compared to rigid aromatic substituents (e.g., 4-hydroxybenzyl). Aliphatic hydroxyl groups also facilitate ether/ester formation, whereas aromatic hydroxyls enhance π-π stacking in materials science .
Stability Studies
- Hydrolysis Rates : Carbonates hydrolyze faster than carbamates in aqueous Na₂CO₃ (pH ~10), with half-lives <1 hour for carbonates vs. >24 hours for carbamates .
- Thermal Stability : Fmoc carbamates (e.g., CAS 210767-37-6) remain stable at room temperature for months, while carbonates may degrade under humid conditions .
Solubility Profiles
| Compound | Solubility in Water (mg/mL) | Solubility in THF (mg/mL) |
|---|---|---|
| Target Carbonate | ~5–10 (predicted) | >50 |
| (4-Hydroxybenzyl)carbamate (CAS 106864-36-2) | <1 | 20–30 |
| (3-Aminopropyl)carbamate HCl (CAS 210767-37-6) | >50 | >100 |
Biological Activity
(9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate, also known as Fmoc-4-hydroxybutyl carbamate, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : (9H-fluoren-9-yl)methyl N-(4-hydroxybutyl)carbamate
- CAS Number : 209115-32-2
- Molecular Weight : 311.381 g/mol
- Chemical Formula : C19H21NO3
- SMILES Notation : OCCCCNC(=O)OCC1C2=C(C=CC=C2)C2=C1C=CC=C2
This structure features a fluorenyl group, which is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design.
Synthesis Methods
The synthesis of (9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate typically involves the following steps:
- Protection of Hydroxyl Groups : The hydroxyl group of 4-hydroxybutanol is protected using a suitable protecting group.
- Formation of Carbamate : The protected alcohol is reacted with phosgene or an equivalent reagent to form the carbamate linkage.
- Deprotection : The protecting group is removed to yield the final product.
The biological activity of (9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate may be attributed to its ability to interact with various biological targets. The fluorenyl moiety can facilitate interactions with proteins, potentially influencing their activity and stability. This interaction can lead to modulation of enzyme activity, protein-protein interactions, and other cellular processes.
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that derivatives of fluorenyl carbamates exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Properties : There is evidence suggesting that fluorenyl derivatives possess antimicrobial activity against various pathogens. A study highlighted the efficacy of fluorenyl carbamates against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
- Neuroprotective Effects : Some studies have explored the neuroprotective capabilities of fluorenyl-based compounds, suggesting that they may mitigate neurodegenerative processes by acting on specific signaling pathways involved in neuronal survival .
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate?
- Methodological Answer : The compound is typically synthesized via carbamate formation using (9H-fluoren-9-yl)methyl chloroformate (Fmoc-Cl) or activated carbonate derivatives. A stepwise approach involves reacting 4-hydroxybutanol with Fmoc-Cl in the presence of a base (e.g., Na₂CO₃) in anhydrous acetonitrile at 0°C–RT . Optimize stoichiometry (1:1.2 molar ratio of alcohol to Fmoc-Cl) to minimize side reactions. Purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures ≥95% purity. Monitor reaction progress by TLC (Rf ~0.5 in 3:7 hexane/EtOAc) .
Q. Which analytical techniques are critical for structural confirmation?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm Fmoc group signals (e.g., aromatic protons at δ 7.3–7.8 ppm, methylene at δ 4.2–4.4 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion verification (expected [M+H]⁺ ~356.3 g/mol) .
- FT-IR : Carbonyl (C=O) stretch at ~1750 cm⁻¹ and carbamate N-H at ~3350 cm⁻¹ .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection (P95 mask) if dust/aerosols form .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors .
- Storage : Keep in airtight containers at <28°C, away from moisture and oxidizers .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH conditions?
- Methodological Answer : The Fmoc group is base-labile. Test stability by incubating the compound in buffers (pH 3–10) at 25°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). At pH >8, rapid deprotection occurs (t½ <1 hour), while pH 4–6 ensures stability for >24 hours. Use acidic storage conditions (pH 5–6) for long-term preservation .
Q. What strategies resolve low yields in coupling reactions using this compound?
- Methodological Answer : Low yields often stem from:
- Moisture Contamination : Use anhydrous solvents and molecular sieves.
- Competing Side Reactions : Add a catalytic base (e.g., DMAP) to enhance carbamate formation efficiency.
- Temperature Control : Maintain 0°C during reagent addition to suppress hydrolysis . Validate purity of starting materials via NMR before use .
Q. How does this Fmoc-protected carbonate compare to other carbamate derivatives in peptide synthesis?
- Methodological Answer : Compared to Fmoc-amino acid derivatives, this carbonate offers:
- Faster Deprotection : Cleavage with 20% piperidine in DMF (5–10 minutes vs. 30 minutes for Fmoc-amino acids).
- Reduced Racemization : Ideal for stereosensitive applications due to milder conditions. Validate via circular dichroism (CD) when synthesizing chiral intermediates .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodological Answer : Screen for anti-inflammatory or anticancer activity using:
- Cell Viability Assays : MTT or resazurin reduction in human cancer lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Test COX-2 or kinase inhibition via fluorometric kits.
- Comparative Studies : Benchmark against known Fmoc-carbamates (e.g., Fmoc-phenylalanine) to assess structure-activity relationships .
Q. How to troubleshoot contradictory data in reaction scalability studies?
- Methodological Answer : Discrepancies between small- and large-scale syntheses may arise from:
- Heat Dissipation : Use jacketed reactors for exothermic steps.
- Mixing Efficiency : Optimize stirring speed (≥500 rpm) to ensure homogeneity.
- Reagent Purity : Validate commercial Fmoc-Cl via ¹H NMR (absence of chloroformate dimer at δ 4.8–5.0 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
